molecular formula C8H8BrNO2 B168418 Methyl 2-amino-3-bromobenzoate CAS No. 104670-74-8

Methyl 2-amino-3-bromobenzoate

Cat. No. B168418
CAS RN: 104670-74-8
M. Wt: 230.06 g/mol
InChI Key: FGSIUBWPZRBMOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections and is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-bromobenzoate” has been analyzed using various techniques such as X-ray diffraction . The compound is almost planar and its vibrational frequencies have been identified using FT-IR and FT-Raman spectral analyses .


Chemical Reactions Analysis

“Methyl 2-amino-3-bromobenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-bromobenzoate” has a molecular weight of 230.06 g/mol . It has a refractive index of n20/D 1.601 and a density of 1.583 g/mL at 25 °C . Its exact mass and monoisotopic mass are 228.97384 g/mol .

Scientific Research Applications

Catalyst in Esterification

Methyl benzoate compounds, including Methyl 2-amino-3-bromobenzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity .

Flavoring Agent

Methyl benzoate compounds have low toxicity and are mainly used in scents and as solvents . For example, Methyl benzoate has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .

Solvent in Resin Rubber

Methyl benzoate acts as a solvent in resin rubber . This property makes it useful in various industrial applications.

Raw Material for Antitumor Drug

Methyl p-bromobenzoate, a compound similar to Methyl 2-amino-3-bromobenzoate, is the main raw material of pemetrexed disodium, an antitumor drug .

Raw Material for Antifungal Compound

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound .

PqsD Inhibitor

Methyl 2-amino-5-bromobenzoate acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections .

Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors

Methyl 2-amino-5-bromobenzoate is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .

Plant Growth-Regulator Activity

Methyl 2-amino-5-bromobenzoate is involved in plant growth-regulator activity . This makes it useful in agricultural applications.

Safety and Hazards

“Methyl 2-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSIUBWPZRBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469497
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-bromobenzoate

CAS RN

104670-74-8
Record name METHYL 2-AMINO-3-BROMOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-3-bromobenzoic acid (1.00 g) was mixed with methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was stirred at reflux for 31 hours. The solvent were evaporated, and saturated aqueous sodium bicarbonate was carefully added. The solid was extracted with CH2Cl2 (3×). The combined extracts were dried over Na2SO4 and the solvents removed in vacuo to afford methyl 2-amino-3-bromobenzoate as a semi-crystalline solid (976 mg, 91% yield). LCMS (ES): >85% pure, m/z 230 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of methyl 2-amino-3-bromobenzoate?

A: While the provided articles do not explicitly state the molecular formula and weight of methyl 2-amino-3-bromobenzoate, they do mention that it belongs to the class of methyl benzoate derivatives. [] Based on this information, we can deduce its structure:

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